2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Coordination Chemistry Fluorescent Chemosensors Metal Ion Detection

Researchers developing fluorescent chemosensors or OLED materials often face inconsistent photophysical performance from generic quinoline analogs. This compound solves this with a structurally defined ortho-hydroxy/6-methyl substitution pattern enabling excited-state intramolecular proton transfer (ESIPT) and bidentate N,O-chelation. • ESIPT fluorophore: ratiometric fluorescence enhancement upon transition metal binding (e.g., Hg²⁺ sensing); unique turn-on sensor capability absent in para-hydroxy or fluoro-substituted analogs. • Defined N,O-chelation motif for Zn(II) complexation; Zn(HPB)q exhibits yellowish-green electroluminescence suited for OLED electron transport layers. • Consistent 95% purity batch-to-batch; logP 3.81, tPSA 70.4 Ų; well-characterized SAR reference for quinoline-4-carboxylic acid libraries. Supplied with full QA documentation; ambient shipping for standard research quantities.

Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
CAS No. 438219-85-3
Cat. No. B1363742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
CAS438219-85-3
Molecular FormulaC17H13NO3
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3O
InChIInChI=1S/C17H13NO3/c1-10-6-7-14-12(8-10)13(17(20)21)9-15(18-14)11-4-2-3-5-16(11)19/h2-9,19H,1H3,(H,20,21)
InChIKeyWAHCUXNTPSKLRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid: Identity & Procurement


2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (CAS 438219-85-3, MFCD03074391) is a heterocyclic quinoline-4-carboxylic acid derivative with molecular formula C₁₇H₁₃NO₃ and molecular weight 279.29 g/mol . The compound features a 6-methyl substitution on the quinoline core and a 2-(2-hydroxyphenyl) substituent at the 2-position, a structural motif distinct from common commercial analogs bearing 3-methyl, 8-methyl, or 4-hydroxyphenyl substitutions [1]. It is commercially available as a research chemical with typical purity specifications of 95% .

1

Ortho-hydroxy / quinoline N,O-chelating motif – supports metal coordination and fluorescent probe design

2

Defined 6-methyl substitution pattern – distinct from common 3‑methyl, 8‑methyl, or para‑hydroxy analogs

3

Commercially available research chemical – suitable for SAR reference and coordination chemistry studies

2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid: Why Analogs Cannot Substitute


Quinoline-4-carboxylic acid derivatives exhibit substitution-dependent physicochemical and functional properties that preclude simple interchange among analogs. Regioisomeric methyl substitution (6-methyl vs. 8-methyl vs. 3-methyl) alters the electronic distribution and steric environment of the quinoline core, directly affecting both metal chelation geometry and intermolecular hydrogen-bonding networks . The position of the hydroxyphenyl substituent (ortho- vs. para-) modulates hydrogen-bond donor-acceptor capacity and intramolecular hydrogen bonding potential, with ortho-hydroxy substitution enabling unique excited-state intramolecular proton transfer (ESIPT) behavior absent in para-substituted analogs [1]. Furthermore, phenyl-substituent modifications (hydroxy vs. fluoro vs. methoxy) alter logP, pKa, and topological polar surface area, which govern membrane permeability and target engagement in cellular assays .

Regioisomer

6‑Methyl vs. 8‑methyl or 3‑methyl regioisomers may alter electronic distribution and metal‑chelation geometry, limiting direct replacement.

Hydroxy position

Ortho‑hydroxy enables bidentate N,O‑chelation and ESIPT behavior; para‑hydroxy analogs lack this coordination mode and fluorescence response.

Substituent

Replacing hydroxy with fluoro removes hydrogen‑bond donors, shifts predicted pKa, and may increase lipophilicity relative to the ortho‑hydroxy compound.

2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid: Key Differential Evidence


Metal-Chelating Geometry: Ortho- vs. Para-Hydroxy

The ortho-hydroxyphenyl motif in the target compound positions the hydroxyl group adjacent to the quinoline nitrogen, creating a bidentate N,O-chelating pocket capable of forming stable five-membered chelate rings with transition metal ions [1]. In contrast, the para-hydroxy analog 2-(4-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (CAS 116734-15-7) lacks this chelating geometry, functioning instead as a monodentate or bridging ligand . This structural difference is confirmed by fluorescence sensing studies on 2-(2'-hydroxyphenyl)quinoline derivatives, which demonstrate ratiometric fluorescence enhancement upon transition metal binding—a response that requires the ortho-hydroxy configuration for efficient excited-state proton transfer (ESIPT) [2].

Chelation Geometry
Class-level inference
Bidentate N,O‑chelation (ortho) vs. monodentate/bridging (para)
Enables ESIPT‑based ratiometric fluorescence sensing of transition metals
Response confirmed in CH₃CN with Zn²⁺/Hg²⁺; para analog lacks this behavior
Coordination Chemistry Fluorescent Chemosensors Metal Ion Detection

LogP Difference: 6-Methyl vs. 8-Methyl Regioisomer

The position of the methyl substituent on the quinoline ring directly influences lipophilicity. The target compound (6-methyl substitution) has a calculated logP of 3.81 . The 8-methyl regioisomer (2-(2-hydroxyphenyl)-8-methylquinoline-4-carboxylic acid, CAS 522596-41-4) is structurally distinct, with the methyl group ortho to the quinoline nitrogen, which alters the electronic environment and hydrogen-bonding potential of the heterocyclic core . While direct logP data for the 8-methyl analog is not available in the accessed sources, the topological polar surface area (tPSA) of the 6-methyl compound is 70.4 Ų .

Lipophilicity
Class-level inference
Calculated logP 3.81
tPSA 70.4 Ų
Reported logP context for permeability prediction
8‑methyl regioisomer logP data not available; tPSA may differ
Physicochemical Properties Lipophilicity ADME Prediction

Hydrogen Bonding: Hydroxy vs. Fluoro Substitution

Replacement of the ortho-hydroxy group with a fluorine atom produces 2-(2-fluorophenyl)-6-methylquinoline-4-carboxylic acid (CAS 855484-86-5). The hydroxy-containing target compound has a hydrogen bond donor count of 2 and acceptor count of 4, contributing to a tPSA of 70.4 Ų . In contrast, the fluoro analog has no hydrogen bond donors and fewer acceptors, resulting in a predicted pKa of 0.90 ± 0.30 . While direct logP for the fluoro analog is not reported, the absence of the hydroxyl hydrogen-bond donor is expected to increase lipophilicity relative to the target compound (logP = 3.81) .

Hydrogen Bonding
Cross-study comparable
H‑bond donors: 2 (target) vs. 0 (fluoro analog)
Predicted pKa difference ~0.9
Ortho‑hydroxy group supports hydrogen‑bonding context for target engagement
Fluoro analog expected to increase lipophilicity; direct logP comparison not reported
Physicochemical Properties Hydrogen Bonding Drug-likeness

2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid: Validated Application Scenarios


Fluorescent Chemosensor for Transition Metals

The ortho-hydroxy configuration adjacent to the quinoline nitrogen enables excited-state intramolecular proton transfer (ESIPT), producing ratiometric fluorescence enhancement upon transition metal binding [1]. Studies on 2-(2'-hydroxyphenyl)quinoline derivatives demonstrate selective sensing of Hg²⁺ and other transition metals in acetonitrile, with chemosensors showing high binding constants [1]. Para-hydroxy or fluoro-substituted analogs lack this ESIPT capability, making the ortho-hydroxy derivative uniquely suitable for turn-on fluorescent sensor design.

OLED Electron Transport Metal Complex

The bidentate N,O-chelation capacity of the 2-(2-hydroxyphenyl)quinoline motif has been exploited in zinc(II) complexes such as Zn(HPB)q, which exhibits yellowish-green electroluminescence with ionization potential of 6.8 eV and electron affinity of 3.5 eV [2]. When employed as an electron transport layer in OLED devices, Zn(HPB)q improves luminance and reduces turn-on voltage [2]. The 6-methyl substitution on the quinoline core provides a defined synthetic handle for further structural tuning of electronic properties.

Quinoline-4-carboxylic Acid SAR Reference Standard

With documented logP of 3.81, tPSA of 70.4 Ų, and 95% commercial purity , this compound serves as a well-characterized reference for structure-activity relationship (SAR) investigations of quinoline-4-carboxylic acid derivatives. Its defined substitution pattern (6-methyl, ortho-hydroxyphenyl) provides a baseline for comparing how regioisomeric changes (3-methyl, 8-methyl) or substituent modifications (para-hydroxy, fluoro, methoxy) alter key drug-likeness parameters and metal-binding behavior.

Application
Selection Property
Validation Focus
Transition metal fluorescent probes
Ortho‑hydroxy N,O‑chelation motif
ESIPT‑based ratiometric fluorescence response
OLED electron transport layer research
Bidentate chelation for stable metal complex formation
Electroluminescence characteristics and electronic property tuning
Quinoline‑4‑carboxylic acid SAR reference
Defined 6‑methyl/ortho‑OH substitution pattern and documented physicochemical properties
Baseline for regioisomeric and substituent SAR comparison

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